9,10-dihydro-8H-cyclopenta[4,5]thieno[3,2-e]tetrazolo[1,5-c]pyrimidine
Overview
Description
9,10-Dihydro-8H-cyclopenta[4,5]thieno[3,2-e]tetrazolo[1,5-c]pyrimidine is a heterocyclic compound that features a unique fusion of cyclopentane, thiophene, tetrazole, and pyrimidine rings. This compound is of significant interest in medicinal chemistry due to its potential biological activities and structural complexity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 9,10-dihydro-8H-cyclopenta[4,5]thieno[3,2-e]tetrazolo[1,5-c]pyrimidine typically involves multi-step reactions starting from readily available precursors. One common synthetic route includes:
Cyclopentane Derivative Formation: Starting with a cyclopentane derivative, the compound undergoes a series of functional group transformations to introduce the necessary substituents.
Thiophene Ring Formation: The cyclopentane derivative is then reacted with sulfur-containing reagents to form the thiophene ring.
Tetrazole Ring Formation:
Pyrimidine Ring Formation: Finally, the pyrimidine ring is constructed through condensation reactions with appropriate nitrogen-containing reagents.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This includes the use of high-throughput screening for reaction conditions, catalysts, and solvents that maximize efficiency and minimize by-products.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, typically using oxidizing agents like hydrogen peroxide or potassium permanganate, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride, resulting in the reduction of any nitro or carbonyl groups present.
Substitution: Nucleophilic substitution reactions can occur at various positions on the rings, often using reagents like halides or organometallic compounds.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, potassium permanganate.
Reducing Agents: Lithium aluminum hydride, sodium borohydride.
Nucleophiles: Halides, organometallic reagents.
Major Products
The major products of these reactions depend on the specific functional groups present and the reaction conditions. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce amines or alcohols.
Scientific Research Applications
Chemistry
In chemistry, 9,10-dihydro-8H-cyclopenta[4,5]thieno[3,2-e]tetrazolo[1,5-c]pyrimidine is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and mechanisms.
Biology
Biologically, this compound is studied for its potential as a pharmacophore in drug design. Its ability to interact with various biological targets makes it a candidate for the development of new therapeutic agents.
Medicine
In medicine, research is focused on its potential as an anti-cancer, anti-inflammatory, or antimicrobial agent. Studies are conducted to understand its efficacy, toxicity, and mechanism of action in biological systems.
Industry
Industrially, this compound may be used in the development of new materials with specific properties, such as conductivity or stability, due to its heterocyclic nature.
Mechanism of Action
The mechanism of action of 9,10-dihydro-8H-cyclopenta[4,5]thieno[3,2-e]tetrazolo[1,5-c]pyrimidine involves its interaction with molecular targets such as enzymes or receptors. The compound can bind to active sites, inhibiting or modulating the activity of these targets. Pathways involved may include signal transduction, gene expression, or metabolic processes.
Comparison with Similar Compounds
Similar Compounds
Cyclopenta[4,5]thieno[3,2-e]tetrazolo[1,5-c]pyrimidine: Lacks the dihydro component, potentially altering its reactivity and biological activity.
Thieno[3,2-e]tetrazolo[1,5-c]pyrimidine: A simpler structure without the cyclopentane ring, which may affect its chemical properties and applications.
Tetrazolo[1,5-c]pyrimidine: A more basic structure, providing a foundation for understanding the effects of additional ring systems.
Uniqueness
The uniqueness of 9,10-dihydro-8
Properties
IUPAC Name |
10-thia-3,4,5,6,8-pentazatetracyclo[7.6.0.02,6.011,15]pentadeca-1(9),2,4,7,11(15)-pentaene | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H7N5S/c1-2-5-6(3-1)15-9-7(5)8-11-12-13-14(8)4-10-9/h4H,1-3H2 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XBABNRRVIUVTDI-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2=C(C1)SC3=C2C4=NN=NN4C=N3 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H7N5S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
217.25 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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